molecular formula C11H18N2O3 B1394070 Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate CAS No. 1287218-45-4

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate

Cat. No. B1394070
M. Wt: 226.27 g/mol
InChI Key: IINHUIWHDJOGMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” is C11 H18 N2 O3 . Its molecular weight is 226.274 .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” are not detailed in the search results. It is used in various applications, including drug development and organic synthesis.


Physical And Chemical Properties Analysis

“Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” has a molecular formula of C11 H18 N2 O3 and a molecular weight of 226.274 .

Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Study

  • The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, closely related to the compound , were explored using various techniques like FT-IR, NMR, UV, and quantum chemical methods. This study provided insights into properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more (Devi, Bishnoi, & Fatma, 2020).

Use in Synthesis of Piperidine-Related Alkaloids

  • A novel C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester was examined as a chiral building block for synthesizing piperidine-related alkaloids. This demonstrates the compound's utility in the field of alkaloid synthesis (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Antibacterial Agent Synthesis

  • A series of compounds, including those structurally similar to the compound , were prepared and tested for their antibacterial activities both in vitro and in vivo, showing potential as therapeutic agents (Bouzard et al., 1992).

Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates

  • A one-step procedure was developed for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, using a reaction involving a catalytic amount of piperidine. This showcases the compound's role in the synthesis of novel chemical structures (Hayotsyan et al., 2019).

Synthesis of Methyl 4,6-Diaryl-2(3H)-Thioxo-1,4-Dihydropyridine-3-Carboxylates

  • Research on methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, which involved a Michael reaction with piperidine, highlighted the compound's importance in creating molecules with potential cardiovascular, hepatoprotective, antioxidant, and antiradical activities (Krauze et al., 2005).

properties

IUPAC Name

methyl 5-oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-16-11(15)8-5-10(14)13(7-8)9-3-2-4-12-6-9/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINHUIWHDJOGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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